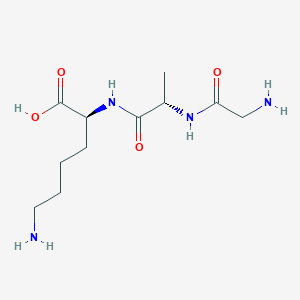

Glycyl-L-alanyl-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glycyl-L-alanyl-L-lysine: is a tripeptide composed of glycine, alanine, and lysine. This compound is of significant interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioavailability, making them suitable for various research and practical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids glycine, alanine, and lysine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids . This method offers a cost-effective and scalable approach to producing the compound.

Análisis De Reacciones Químicas

Types of Reactions: Glycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The lysine residue can be oxidized to form allysine, which can further react to form cross-links in proteins.

Reduction: Reduction reactions can convert disulfide bonds within the peptide to free thiols.

Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can yield free thiol groups .

Aplicaciones Científicas De Investigación

Chemistry: Glycyl-L-alanyl-L-lysine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its stability and bioavailability make it an ideal candidate for these studies .

Medicine: this compound has potential therapeutic applications, including wound healing and tissue regeneration. It can be incorporated into biomaterials and drug delivery systems to enhance their efficacy and stability .

Industry: In industrial applications, this compound is used in the formulation of cell culture media and bioprocessing. Its stability and solubility make it a valuable component in optimizing cell culture conditions and improving bioprocess efficiency .

Mecanismo De Acción

The mechanism of action of Glycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. The lysine residue can interact with negatively charged molecules, such as DNA or cell membranes, facilitating cellular uptake and intracellular signaling. Additionally, the peptide can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

Glycyl-L-histidyl-L-lysine:

Glycyl-L-glutamine: This dipeptide is used in cell culture media to enhance cell growth and viability.

Uniqueness: Glycyl-L-alanyl-L-lysine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties. Its stability, solubility, and bioavailability make it particularly suitable for various applications in research and industry .

Propiedades

Número CAS |

71227-71-9 |

|---|---|

Fórmula molecular |

C11H22N4O4 |

Peso molecular |

274.32 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C11H22N4O4/c1-7(14-9(16)6-13)10(17)15-8(11(18)19)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |

Clave InChI |

JBRBACJPBZNFMF-YUMQZZPRSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

SMILES canónico |

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)

![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)

![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)